Virgatic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to virgatic acid, such as virgatusin, has been achieved through various methods. A notable approach involves the condensation of substituted allylsiloxanes with aldehydes, leading to the highly stereoselective construction of tetrasubstituted tetrahydrofurans, which are key structural components in related compounds (Akindele, Marsden, & Cumming, 2005). This method showcases the complexity and precision required in synthesizing these intricate molecules.
Molecular Structure Analysis
Virgatic acid, like its relatives in the virgatusin and virgatolide families, features complex molecular structures. These structures often include multiple stereogenic centers and unique ring systems, such as tetrasubstituted tetrahydrofurans and spiroketals. For instance, virgatolides A-C, derived from the endophytic fungus Pestalotiopsis virgatula, demonstrate a unique 3',4',5',6'-tetrahydrospiro[chroman-2,2'-pyran] core, highlighting the diverse structural motifs present in this class of compounds (Li et al., 2011).
Chemical Reactions and Properties
Virgatic acid exhibits singlet oxygen quenching abilities, indicative of its chemical reactivity and potential antioxidant properties. This behavior suggests a capacity for charge-transfer energy transfer, which could be a defensive mechanism against oxidative stress (Icli, Icil, & Sayil, 1997). Such properties are not only crucial for plant defense but also provide a foundation for exploring antioxidant applications in other contexts.
Physical Properties Analysis
The physical properties of virgatic acid and related compounds can be inferred from their molecular structures and synthesis processes. For example, the intricate steps involved in the synthesis of virgatusin and virgatolide B, such as sp(3)-sp(2) Suzuki coupling and regioselective intramolecular carboalkoxylation, hint at the compound's solubility, stability, and overall physical behavior (Hume, Furkert, & Brimble, 2013; 2014). These physical characteristics are essential for understanding the compound's interactions and functionality in biological systems.
Chemical Properties Analysis
The chemical properties of virgatic acid, particularly its role as a singlet oxygen quencher, underscore its potential as a natural antioxidant. This function, attributed to a charge-transfer energy transfer mechanism, provides insights into the compound's reactivity and potential applications beyond plant protection (Icli, Icil, & Sayil, 1997). Understanding these chemical properties is crucial for harnessing virgatic acid's potential in various scientific and technological fields.
Scientific Research Applications
Singlet Oxygen Quenching : Virgatic acid extracted from Salvia plants quenches singlet oxygen in chemical and photosensitized oxygenations. This suggests a protective mechanism for Salvia plants against photooxygenations (Icli, Icil, & Sayil, 1997).
Phytochemistry : Virgatic acid was identified among other triterpenoids in Viburnum suspensum leaves. Their structures were determined through spectroscopic methods (Fukuyama, Minami, Fujii, & Tajima, 2002).
Anti-inflammatory Activity : In research related to Salvia virgata, compounds such as caffeoylquinic acids, which are structurally related to triterpenes like virgatic acid, demonstrated significant anti-inflammatory activity in rats (Abdel Motaal, Ezzat, Tadros, & El-askary, 2016).
Antioxidant Properties : Studies on Salvia virgata have highlighted the antioxidant activities and phenolic compositions of its extracts. These properties, potentially related to compounds like virgatic acid, suggest its utility in pharmaceutical applications (Koşar, Göger, & Başer, 2008).
Phenolic Acids Production in Hairy Root Cultures : Research on Salvia virgata hairy root cultures showed the effects of elicitors like methyl jasmonate and Ag+ ions on the production of phenolic acids, which are important secondary metabolites in Salvia plants. This could be relevant for understanding the biosynthesis and potential applications of compounds like virgatic acid (Abrishamchi, Attaran Dowom, Radjabian, & Salami, 2021).
Future Directions
While there is some information available about Virgatic acid, much remains to be discovered. Future research could focus on elucidating its synthesis, molecular structure, chemical reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in medicine, agriculture, or other fields could be explored. The analysis of relevant papers could provide further insights into these aspects.
properties
IUPAC Name |
(4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)18(19(30)17-25)8-9-21-28(27,6)11-10-20-26(3,4)22(31)16-23(32)29(20,21)7/h8,19-22,31H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,22-,27+,28+,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWBODJDDBCDFA-DXEZAUPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C(=O)C[C@@H](C3(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Virgatic acid | |
CAS RN |
14356-51-5 | |
Record name | Virgatic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014356515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VIRGATIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3293BNX3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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